5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-13-11-15(7-8-17(13)23-10-4-3-5-19(23)24)22-20(25)16-12-14(21)6-9-18(16)26-2/h6-9,11-12H,3-5,10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTGUCNLKUGLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with appropriate amines and other reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.
Substitution: The chloro and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including its role as an inhibitor in certain biochemical pathways.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzamide derivatives with modifications in the phenyl substituents, sulfonamide linkages, or additional functional groups. Key analogs and their properties are summarized below:
Structural and Functional Analogues
Key Structural and Pharmacological Differences
Substituent Impact on Activity: Sulfonamide Derivatives (15a, 15b, 4, 7): The sulfonamide group enhances interactions with enzymes (e.g., α-glucosidase, acetylcholinesterase) or immune checkpoints (PD-L1). Fluorine substitutions improve metabolic stability and binding affinity . Trifluoromethyl Group (Compound 14): The electron-withdrawing CF₃ group increases lipophilicity and may enhance membrane permeability, though specific activity data are lacking .
Synthesis and Yield: Most analogs are synthesized via coupling of 5-chloro-2-methoxybenzoic acid with substituted anilines or sulfonamide precursors. Yields range from 69% (Compound 14) to 92% (Compound 4n) .
ADMET and Safety: Sulfonamide derivatives (e.g., 15a, 4, 7) show low cytotoxicity in fibroblast assays and favorable in silico ADMET predictions .
Biological Activity
5-Chloro-2-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C18H21ClN2O2
- Molecular Weight : 336.83 g/mol
- SMILES Notation : ClC1=C(C(=CC=C1OC)N(C(=O)C2CCN(C(=O)C2)C)C)C
Anticancer Activity
Recent studies have demonstrated that derivatives of benzamide compounds exhibit significant anticancer properties. For example, research into similar compounds has shown selective toxicity towards cancer cells while sparing normal cells, which is a promising feature for therapeutic applications .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7, A549 | 10 | Apoptosis induction |
| Compound B | HCT-116 | 8 | Cell cycle arrest |
| 5-Chloro... | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of benzamide derivatives have also been explored. A study reported that certain benzamide compounds exhibit selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .
Table 2: Antimicrobial Activity Data
| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Bacillus subtilis | 50 | Antibacterial |
| Compound B | Escherichia coli | >100 | No activity |
| 5-Chloro... | TBD | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . Additionally, the presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, which could contribute to both anticancer and neuroprotective effects.
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study investigated the efficacy of a related compound in treating lung cancer. The results indicated that the compound significantly inhibited tumor growth in vivo and induced apoptosis in A549 lung cancer cells. -
Case Study on Antimicrobial Properties :
Another study focused on the antimicrobial activity of benzamide derivatives against various pathogens. The findings highlighted that specific structural modifications enhanced antibacterial potency against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
